molecular formula C10H12N2O3 B2399124 N-[(4-nitrophenyl)methyl]oxetan-3-amine CAS No. 1343399-93-8

N-[(4-nitrophenyl)methyl]oxetan-3-amine

Cat. No. B2399124
CAS RN: 1343399-93-8
M. Wt: 208.217
InChI Key: FFSSACDJAKUXMN-UHFFFAOYSA-N
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Description

“N-[(4-nitrophenyl)methyl]oxetan-3-amine” is a chemical compound with the molecular formula C10H12N2O3 . It is a derivative of oxetane, a four-membered cyclic ether . The compound is available from various suppliers .


Molecular Structure Analysis

The molecular structure of “N-[(4-nitrophenyl)methyl]oxetan-3-amine” consists of a four-membered oxetane ring attached to a nitrophenyl group and an amine group . The oxetane ring is a strained cyclic ether, which makes it reactive and suitable for further synthesis .


Chemical Reactions Analysis

Oxetanes, including “N-[(4-nitrophenyl)methyl]oxetan-3-amine”, are known for their contrasting behaviors: they are stable motifs in medicinal chemistry but also have a propensity to undergo ring-opening reactions as synthetic intermediates . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .

Scientific Research Applications

Pro-Drug Design

The incorporation of the benzamidomethyl moiety in various compounds has been explored due to its application in pro-drug design . Pro-drugs are inactive or less active compounds that are metabolized in the body to produce the active drug. By attaching the benzamidomethyl group to specific molecules, researchers can enhance drug delivery, improve solubility, and control drug release. The synthesis of N-[(4-nitrophenyl)methyl]oxetan-3-amine contributes to this field by providing a potential pro-drug scaffold.

Schiff Base Derivatives

Schiff bases are versatile compounds with applications in coordination chemistry, catalysis, and biological studies. The synthesis of Schiff base derivatives involves the condensation of an amine with an aldehyde or ketone. N,N-dimethyl-4-[(4-nitrophenyl)imino]methyl)aniline is an example of a Schiff base derivative, and its structural characterization has been investigated using spectroscopic techniques . Understanding the properties and reactivity of such compounds is essential for designing new materials and understanding their behavior.

Oxetane Derivatives in Medicinal Chemistry

Oxetanes are four-membered cyclic ethers with unique properties. Recent advances in the synthesis of oxetane derivatives have led to their exploration in medicinal chemistry . Researchers have investigated their potential as antiviral agents, anticancer drugs, and enzyme inhibitors. N-[(4-nitrophenyl)methyl]oxetan-3-amine could serve as a starting point for designing novel oxetane-based drugs with specific biological activities.

Future Directions

Oxetanes, including “N-[(4-nitrophenyl)methyl]oxetan-3-amine”, have been increasingly exploited in the chemical sciences due to their attractive features. They have been widely adopted in medicinal chemistry programs and have driven numerous studies into the synthesis of new oxetane derivatives . Future research may focus on developing new methodologies for oxetane synthesis and incorporation, as well as utilizing the reactivity of oxetanes in the synthesis of complex molecules .

properties

IUPAC Name

N-[(4-nitrophenyl)methyl]oxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-12(14)10-3-1-8(2-4-10)5-11-9-6-15-7-9/h1-4,9,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSSACDJAKUXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-nitrophenyl)methyl]oxetan-3-amine

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